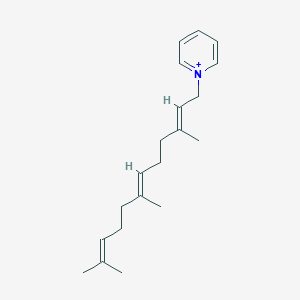
1-Farnesylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Farnesylpyridinium, also known as this compound, is a useful research compound. Its molecular formula is C20H30N+ and its molecular weight is 284.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential
The unique properties of 1-Farnesylpyridinium position it as a candidate for therapeutic applications. Some key areas of interest include:
- Cancer Treatment : The ability of FPy to induce apoptosis without completing the process could be harnessed to develop treatments that selectively target cancer cells while minimizing damage to surrounding healthy tissues.
- Neuroprotection : Preliminary studies suggest that compounds similar to FPy may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
- Inflammatory Diseases : The modulation of apoptotic pathways by FPy may also have implications for inflammatory conditions, where controlled cell death is necessary for tissue homeostasis.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Propiedades
Fórmula molecular |
C20H30N+ |
|---|---|
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]pyridin-1-ium |
InChI |
InChI=1S/C20H30N/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-17-21-15-6-5-7-16-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/q+1/b19-12+,20-14+ |
Clave InChI |
FCQBRAHNQKOITF-LCAIAVFMSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/C[N+]1=CC=CC=C1)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC[N+]1=CC=CC=C1)C)C)C |
Sinónimos |
1-farnesylpyridinium farnesylpyridinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















